4-Methyl-2-(3-methylbutyl)pyridin-3-amine
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Overview
Description
4-Methyl-2-(3-methylbutyl)pyridin-3-amine is an organic compound with the molecular formula C11H18N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-methylbutyl)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the alkylation of 4-methylpyridin-3-amine with 3-methylbutyl halides under basic conditions. The reaction typically requires a solvent such as ethanol or tetrahydrofuran (THF) and a base like potassium carbonate or sodium hydride. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-methylbutyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: N-bromosuccinimide in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
4-Methyl-2-(3-methylbutyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridin-2-amine: A structurally similar compound with a different alkyl group.
3-Methyl-2-(3-methylbutyl)pyridine: Another derivative with a different substitution pattern on the pyridine ring
Uniqueness
4-Methyl-2-(3-methylbutyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-2-(3-methylbutyl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-8(2)4-5-10-11(12)9(3)6-7-13-10/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
NWRZEFIAENBAKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)CCC(C)C)N |
Origin of Product |
United States |
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